molecular formula C22H28N2O5S B1671718 Ilepatril CAS No. 473289-62-2

Ilepatril

Cat. No. B1671718
M. Wt: 432.5 g/mol
InChI Key: FXKFFTMLFPWYFH-RDGPPVDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilepatril, also known as AVE7688, is an inhibitor of neutral endopeptidase and angiotensin-converting enzyme (ACE). It was initially being developed for cardiac failure .


Molecular Structure Analysis

The molecular formula of Ilepatril is C22H28N2O5S . It has an average mass of 432.533 Da and a monoisotopic mass of 432.171892706 Da . The structure of Ilepatril belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Scientific Research Applications

Vascular and Neural Complications in Diabetes

  • Application in Type 2 Diabetes : Ilepatril, an inhibitor of neutral endopeptidase and angiotensin-converting enzyme (ACE), has shown efficacy in improving vascular and neural functions in high fat fed/low dose streptozotocin-diabetic rats, a model for type 2 diabetes. It improves nerve conduction velocity, thermal hypoalgesia, intraepidermal nerve fiber density, and vascular relaxation in epineurial arterioles of the sciatic nerve (Davidson et al., 2011).
  • Role in Streptozotocin-Induced Diabetic Rats : Treating streptozotocin-induced diabetic rats with Ilepatril has been found to improve both vascular and neural function. The dual inhibition of neutral endopeptidase and ACE may be an effective approach for treating diabetic neural and vascular complications (Oltman et al., 2011).

Corneal Innervation in Type 1 Diabetes

  • Improvement in Corneal Innervation : Ilepatril treatment in type 1 diabetic rats shows partial to complete prevention of decreased innervation of the cornea epithelium, an early sign in diabetes. This suggests Ilepatril's potential in mitigating diabetic neuropathy-related defects (Davidson, Coppey, & Yorek, 2012).

Neuropathy in Diet-Induced Obesity

  • Treatment of Neural Dysfunction in Obesity : In diet-induced obese mice, Ilepatril improved neural function. The study supports the role of ACE and NEP in the pathophysiology associated with diet-induced obesity, indicating the potential use of Ilepatril in treating related neuropathies (Coppey et al., 2012).

Potential for Treating Hypertension and Diabetic Nephropathy

  • Clinical Trials for Hypertension : Ilepatril was in phase IIb/III clinical trials for hypertension and phase II trials for diabetic nephropathy. This positions Ilepatril as a potential treatment option for these conditions (Tabrizchi, 2008).

properties

IUPAC Name

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29)/t16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKFFTMLFPWYFH-RDGPPVDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC=CC=C2[C@H]3CCC[C@H](N3C1=O)C(=O)O)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047356
Record name Ilepatril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilepatril

CAS RN

473289-62-2
Record name (4S,7S,12bR)-7-[[(2S)-2-(Acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473289-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilepatril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473289622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilepatril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilepatril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido[2,1-a][2]benzazepine-4-carboxylic acid, 7-[[(2S)-2-(acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S,7S,12bR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILEPATRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N1YAP5FCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilepatril
Reactant of Route 2
Ilepatril
Reactant of Route 3
Ilepatril
Reactant of Route 4
Ilepatril
Reactant of Route 5
Ilepatril
Reactant of Route 6
Ilepatril

Citations

For This Compound
240
Citations
EP Davidson, LJ Coppey… - … ophthalmology & visual …, 2012 - iovs.arvojournals.org
… if treating diabetic rats with Ilepatril prevents loss of nerve fibers in the cornea and preserves corneal sensitivity. We have demonstrated that Ilepatril, a vasopeptidase inhibitor that …
Number of citations: 65 iovs.arvojournals.org
EP Davidson, LJ Coppey, A Holmes, B Dake… - European journal of …, 2011 - Elsevier
… was placed on the high fat diet containing Ilepatril, (AVE7688 (vasopeptidase inhibitor), Sanofi Aventis 500 mg/kg in the diet). The dose of Ilepatril used in this study was based on …
Number of citations: 77 www.sciencedirect.com
R Tabrizchi - Current Opinion in Investigational Drugs (London …, 2008 - europepmc.org
… Ilepatril is currently in phase IIb/III clinical trials for hypertension and phase II trials for … approval for the use of ilepatril for hypertension in 2010. Ilepatril was previously being developed …
Number of citations: 18 europepmc.org
L Coppey, E Davidson, B Lu, C Gerard, M Yorek - Neuropharmacology, 2011 - Elsevier
Previously we demonstrated that inhibition of neutral endopeptidase (NEP), a protease that degrades vaso- and neuro-active peptides, and angiotensin converting enzyme (ACE) with a …
Number of citations: 43 www.sciencedirect.com
L Coppey, B Lu, C Gerard, MA Yorek - Journal of obesity, 2012 - hindawi.com
… mice with the vasopeptidase inhibitor ilepatril prevented neural complications including … genetic rat model of obesity with ilepatril improves vascular and neural dysfunction [14–16]. …
Number of citations: 25 www.hindawi.com
CL Oltman, EP Davidson, LJ Coppey… - European journal of …, 2011 - Elsevier
… After 4 weeks of untreated diabetes, rats were treated for 12 weeks with Ilepatril, Enalapril (… and ACE with Ilepatril tended to have the greatest efficacy. Ilepatril and Candoxatril treatment …
Number of citations: 36 www.sciencedirect.com
EP Davidson, LJ Coppey, A Holmes… - European journal of …, 2012 - Elsevier
… , were treated for 12 weeks with ilepatril, enalapril (ACE inhibitor) or … although treatment with ilepatril or candoxatril partially … Ilepatril and candoxatril treatments of diabetic rats were …
Number of citations: 60 www.sciencedirect.com
F Halleck, K Schröder… - Clinical and …, 2015 - Taylor & Francis
… The aim of the present study was to investigate the effects of VPI with ilepatril (AVE7688) in Wistar rats with renal failure after 5/6 renal ablation, in particular, with regards to cardiac …
Number of citations: 4 www.tandfonline.com
S Waduthantri - Medical Journal of Dr. DY Patil University, 2021 - journals.lww.com
… [13-15] Oral administration of enalapril, ilepatril, and resolvin‑D1was reported to reverse diabetic corneal neuropathy.[16] The limbal epithelial stem cells in diabetic corneas appear to …
Number of citations: 2 journals.lww.com
RE Smith, M Ashiya - Nature Reviews Drug Discovery, 2007 - nature.com
Not for the faint of heart Patients with a blood-pressure reading of 140/90 mmHg (systolic/diastolic pressure) are typically regarded as having high blood pressure as defined in the most …
Number of citations: 67 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.